molecular formula C19H20FN3O2S B2503426 1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 2415518-73-7

1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2503426
CAS No.: 2415518-73-7
M. Wt: 373.45
InChI Key: JKKJGGJWLAEHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Potential Research Applications: This compound, 1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole, is a synthetic molecule featuring a benzodiazole scaffold linked to a fluorobenzenesulfonyl-substituted azetidine. The azetidine ring is a saturated four-membered nitrogen-containing heterocycle that is a valuable scaffold in medicinal chemistry, known for its role as a conformational constraint and as a component in bioactive molecules . The benzodiazole (benzimidazole) nucleus is a privileged structure in drug discovery, associated with a wide range of pharmacological activities. Disclaimer of Specified Use: This product is intended for research purposes and is not classified for a specific therapeutic or diagnostic application. The information presented is based on the general properties of its molecular components and is not a confirmation of this specific compound's activity. Researchers are responsible for verifying any potential applications through their own experimental studies.

Properties

IUPAC Name

1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S/c1-13(2)19-21-16-8-4-5-9-17(16)23(19)14-11-22(12-14)26(24,25)18-10-6-3-7-15(18)20/h3-10,13-14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKJGGJWLAEHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(2-Fluorobenzenesulfonyl)azetidin-3-amine

The azetidine core functionalized with a 2-fluorobenzenesulfonyl group serves as a critical intermediate. This step typically involves sulfonylation of azetidin-3-amine under mild conditions:

Procedure :
Azetidin-3-amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. 2-Fluorobenzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.5 equiv) to neutralize HCl. The reaction is stirred at room temperature for 12–16 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield 1-(2-fluorobenzenesulfonyl)azetidin-3-amine as a white solid.

Key Data :

  • Yield : 75–82%
  • Spectroscopic Confirmation :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.78 (m, 1H, ArH), 7.62–7.54 (m, 2H, ArH), 4.32 (t, J = 7.6 Hz, 1H, CH), 3.82–3.75 (m, 2H, CH₂), 3.20–3.12 (m, 2H, CH₂).
    • IR (cm⁻¹) : 1345 (S=O asym), 1162 (S=O sym), 1130 (C-F).

Preparation of 2-(Propan-2-yl)-1H-1,3-benzodiazole

The benzodiazole moiety is synthesized via cyclization of an o-phenylenediamine derivative. Ultrasound-assisted methods significantly enhance reaction efficiency:

Ultrasound Protocol :
A mixture of o-phenylenediamine (1.0 equiv) and isobutyraldehyde (1.1 equiv) is irradiated with an ultrasonic probe (50 W, 20 kHz) for 20 minutes under solvent-free conditions. The reaction proceeds via imine formation, followed by oxidative cyclization. The crude product is purified via column chromatography (hexane/ethyl acetate, 8.5:1.5) to afford 2-(propan-2-yl)-1H-1,3-benzodiazole.

Key Data :

  • Yield : 68–72%
  • Melting Point : 124–126°C
  • GC-MS : m/z 173 [M⁺].

Coupling of Azetidine and Benzodiazole Moieties

The final step involves nucleophilic substitution to link the sulfonylated azetidine and benzodiazole. Mitsunobu conditions are employed to ensure regioselectivity:

Mitsunobu Reaction :
1-(2-Fluorobenzenesulfonyl)azetidin-3-amine (1.0 equiv), 2-(propan-2-yl)-1H-1,3-benzodiazole (1.1 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are dissolved in tetrahydrofuran (THF). The reaction is stirred at 0°C for 30 minutes and then at room temperature for 24 hours. The product is isolated via flash chromatography (DCM/methanol, 95:5).

Key Data :

  • Yield : 65–70%
  • ¹³C NMR (101 MHz, CDCl₃): δ 164.2 (C=N), 135.8 (ArC), 129.4 (ArC), 122.7 (ArC), 58.3 (CH₂), 34.1 (CH), 25.9 (CH₃).

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Time (h)
Conventional Heating Reflux, MeOH, 6 h 60 6
Ultrasound Probe Solvent-free, 20 min 83 0.33
Mitsunobu Coupling THF, 24 h 70 24

Ultrasound irradiation reduces reaction time by 90% compared to conventional methods, making it the preferred approach for cyclization steps.

Mechanistic Insights

  • Sulfonylation : The azetidine nitrogen acts as a nucleophile, attacking the electrophilic sulfur in 2-fluorobenzenesulfonyl chloride. Triethylamine scavenges HCl, driving the reaction to completion.
  • Benzodiazole Formation : Isobutyraldehyde condenses with o-phenylenediamine to form a Schiff base, which undergoes oxidative aromatization under ultrasound irradiation.
  • Coupling : The Mitsunobu reaction facilitates SN2-type substitution, displacing the amine hydrogen with the benzodiazole moiety.

Challenges and Optimization

  • Regioselectivity : Competing reactions at the azetidine nitrogen are mitigated by using bulky reagents (e.g., DEAD) in the Mitsunobu reaction.
  • Purification : Silica gel chromatography with gradient elution resolves sulfonamide byproducts.

Chemical Reactions Analysis

1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous benzodiazole/benzimidazole derivatives:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Features/Inferred Activity Reference
Target Compound 1H-1,3-benzodiazole 1-(2-fluorobenzenesulfonyl-azetidin-3-yl), 2-(propan-2-yl) ~395.43* Enhanced polarity (sulfonyl), rigid azetidine, potential enzyme inhibition -
1-(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole 1H-1,3-benzodiazole 1-(pyrazolopyrimidinyl-azetidin-3-yl), 2-(propan-2-yl) 360.45 Bulky pyrazolopyrimidine substituent; possible kinase inhibitor activity
9c () 1H-1,3-benzodiazole Phenoxymethyl-triazole-thiazole-bromophenyl ~550–600 (estimated) Halogenated (Br) for halogen bonding; acetamide side chain for H-bonding
N-[3-[1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl]propyl]acetamide (CAS 850923-93-2) Benzimidazole 2-fluorophenylmethyl, propyl-acetamide ~370.40 (estimated) Fluorinated hydrophobic tail; acetamide for solubility
1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazole 1H-1,3-benzodiazole 4-fluorophenylmethyl ~244.28 Simple fluorinated substituent; high permeability
1-(Adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride 1H-1,3-benzodiazole Adamantyl, chloromethyl 343.29 Bulky adamantyl for lipophilicity; chloromethyl for reactivity

*Calculated based on molecular formula C₁₉H₂₀FN₃O₂S.

Structural and Functional Insights

Azetidine vs. Larger Rings : The target compound’s azetidine ring (4-membered) contrasts with piperidine (6-membered) in compounds like 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzodiazole (). Azetidine’s strain may reduce conformational flexibility but enhance binding specificity to sterosensitive targets .

Sulfonyl vs. Halogen/Acetamide Groups : The 2-fluorobenzenesulfonyl group in the target compound offers stronger electron-withdrawing effects and hydrogen-bond acceptor capacity compared to bromophenyl () or acetamide () substituents. This may improve interactions with polar enzyme active sites .

Fluorine Positioning : The 2-fluorine on the benzenesulfonyl group may optimize metabolic stability and target affinity compared to 4-fluorophenyl derivatives (), as ortho-substitution often reduces steric hindrance in aromatic systems .

Biological Activity

The compound 1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole (CAS Number: 2415518-73-7) is a novel synthetic molecule that exhibits promising biological activities. This article reviews its chemical properties, synthesis, and biological effects, focusing on its potential therapeutic applications.

  • Molecular Formula : C19H20FN3O2S
  • Molecular Weight : 373.4 g/mol
  • Structural Characteristics : The compound features a benzodiazole core, an azetidine ring, and a fluorobenzenesulfonyl group, which contribute to its unique pharmacological profile.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Azetidine Ring : The azetidine moiety is synthesized through cyclization reactions involving suitable precursors.
  • Introduction of the Sulfonyl Group : The fluorobenzenesulfonyl group is introduced via sulfonation reactions.
  • Final Assembly : The benzodiazole structure is formed by coupling the azetidine and sulfonyl components.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound may exhibit anticonvulsant properties. For instance, studies on related benzodiazole derivatives have shown significant activity in models such as the pentylenetetrazol (PTZ) and maximal electroshock (MES) tests, suggesting a mechanism involving modulation of benzodiazepine receptors .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Fluorinated derivatives of similar compounds have demonstrated enhanced cytotoxic effects against various cancer cell lines by inhibiting glycolysis pathways crucial for tumor growth . The presence of the fluorinated aromatic ring may enhance lipophilicity and metabolic stability, making it a candidate for further exploration in cancer therapy.

Case Studies and Research Findings

StudyFindings
Anticonvulsant Activity Study Demonstrated significant anticonvulsant effects in PTZ and MES models through receptor modulation .
Cytotoxicity Evaluation Fluorinated derivatives showed lower IC50 values in glioblastoma cells, indicating potent inhibition of hexokinase activity .
Structure-Activity Relationship (SAR) Analysis suggested that modifications to the benzodiazole structure could enhance biological activity .

The mechanism by which this compound exerts its biological effects likely involves:

  • Receptor Interaction : Binding to benzodiazepine receptors may mediate anticonvulsant effects.
  • Enzyme Inhibition : Inhibition of key metabolic enzymes such as hexokinase can disrupt cancer cell metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.